(rel)-RSD 921 mechanism of action on sodium channels
(rel)-RSD 921 mechanism of action on sodium channels
An In-depth Technical Guide on the Core Mechanism of Action of (rel)-RSD 921 on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-RSD 921, the R,R enantiomer of the kappa (k) opioid agonist PD117,302, is a novel compound that has been identified as a potent sodium channel blocker.[1][2] Unlike its parent compound, RSD 921 lacks significant activity at opioid receptors, and its primary pharmacological effects are attributed to its interaction with voltage-gated sodium channels.[1][2][3] This has positioned it as a compound of interest for its potential as a local anesthetic and for the treatment of cardiac arrhythmias.[2][4][5] This technical guide provides a comprehensive overview of the mechanism of action of (rel)-RSD 921, focusing on its interaction with sodium channel isoforms, its state-dependent binding characteristics, and the experimental methodologies used to elucidate these properties.
Core Mechanism: State-Dependent Block of the Open Channel
The fundamental mechanism of action for RSD 921 is the blockade of voltage-gated sodium channels. Extensive research using electrophysiological techniques has revealed that RSD 921 preferentially interacts with the open state of the sodium channel.[4][5] This is a key characteristic that defines its pharmacological profile, leading to both tonic and use-dependent inhibition of sodium currents.
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Tonic Block: RSD 921 produces a concentration-dependent tonic block of sodium channels, meaning it can block the channel even at infrequent stimulation.[4][5] However, its potency in this regard is similar across cardiac, skeletal muscle, and neuronal isoforms, suggesting a lack of significant isoform selectivity in the resting state.[4][5]
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Use-Dependent (Phasic) Block: A more prominent feature of RSD 921's action is its use-dependent or frequency-dependent block.[4][5] This phenomenon, where the blocking effect increases with the frequency of channel activation (i.e., during rapid firing of action potentials), is a direct consequence of its preferential binding to the open channel state.[4] During high-frequency stimulation, the sodium channel spends more time in the open state, providing more opportunities for the drug to bind and exert its blocking effect. This property is particularly significant for its antiarrhythmic potential, as it would be more effective in suppressing tachyarrhythmias while having less effect on normal heart rates.[6]
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Voltage-Dependence: RSD 921 does not significantly affect the voltage-dependence of sodium channel activation.[4] It does, however, produce a minimal hyperpolarizing shift in the steady-state voltage-dependence of inactivation for all tested wild-type channel isoforms.[4][5]
Quantitative Analysis of Sodium Channel Interaction
The interaction of RSD 921 with sodium channels has been quantified through various experimental paradigms. The data below is summarized from studies utilizing two-electrode voltage clamp on channels expressed in Xenopus laevis oocytes and radioligand binding assays.
Table 1: Potency of Tonic Block on Wild-Type Sodium Channel Isoforms
| Channel Isoform | Description | EC50 (μM) | Hill Coefficient (nH) | Reference |
| rH1 (rNav1.5) | Rat Cardiac | 47 ± 3 | ~1 | [3][4] |
| rSkM1 (rNav1.4) | Rat Skeletal Muscle | 35 ± 3 | ~1 | [3][4] |
| rBIIA (rNav1.2) | Rat Neuronal | 37 ± 4 | ~1 | [3][4] |
| IFMQ3 Mutant | Non-inactivating Neuronal | 110 ± 5.5 | ~1 | [4][5] |
The Hill coefficient (nH) values being not significantly different from 1 suggest that a single RSD 921 molecule is sufficient to block the channel.[4]
Table 2: Use-Dependent Block of Sodium Channel Isoforms
| Channel Isoform | RSD 921 Conc. | Stimulation Frequency | % Block of Evoked Current | Reference |
| rNav1.5 (Cardiac) | 100 µM | 30 Hz | 81 ± 4% | [3] |
| rNav1.4 (Skeletal Muscle) | 100 µM | 30 Hz | 40 ± 5% | [3] |
| rNav1.2 (Neuronal) | 100 µM | 30 Hz | 24 ± 3% | [3] |
The data clearly indicates a marked use-dependent block for the cardiac isoform (rNav1.5), which is significantly more pronounced than in neuronal and skeletal muscle isoforms.[3][4]
Table 3: Kinetic Parameters of Open Channel Block
These parameters were determined using the non-inactivating IFMQ3 mutant neuronal channel, which allows for the direct measurement of open channel block kinetics.
| Parameter | Description | Value | Reference |
| kon | Apparent Binding Rate | 0.11 ± 0.012 x 106 M-1s-1 | [4][5] |
| koff | Apparent Unbinding Rate | 12.5 ± 2.5 s-1 | [4][5] |
| KD (calculated) | Apparent Affinity Constant | 117 ± 31 µM | [4][5] |
| Recovery Time Constant | Time constant for recovery from open channel block | 14 ± 2.7 s-1 | [5] |
The calculated KD from the kinetic parameters is consistent with the EC50 value obtained for the tonic block of the IFMQ3 mutant channel.[4]
Table 4: Influence of pH on Channel Block
The effect of a reduced pH, mimicking ischemic conditions, was tested on channel block.
| Channel Isoform | % Current at pH 7.4 (30 µM RSD 921) | % Current at pH 6.4 (30 µM RSD 921) | Observation | Reference |
| rNav1.5 (Cardiac) | 60 ± 5% | 50 ± 1% | Enhanced Block | [3] |
| rNav1.4 (Skeletal Muscle) | 51 ± 2% | 34 ± 2% | Enhanced Block | [3] |
| rNav1.2 (Neuronal) | 48 ± 6% | 47 ± 7% | No Significant Change | [3] |
The blockade by RSD 921 is enhanced under acidic conditions for cardiac and skeletal muscle isoforms, a potentially beneficial property for treating arrhythmias associated with myocardial ischemia.[1][2][3]
Table 5: Opioid Receptor and Sodium Channel Binding Affinity
| Receptor/Channel Site | IC50 (µM) | Ki (µM) | Reference |
| Kappa (k) Opioid Receptor | 0.4 ± 0.05 | 0.2 ± 0.02 | [3] |
| Mu (m) Opioid Receptor | 7.6 ± 1.2 | 0.9 ± 0.1 | [3] |
| Sodium Channel (Site 2) | 6.8 ± 0.9 | 6.1 ± 0.8 | [3] |
While RSD 921 is derived from a kappa agonist, its affinity for the kappa receptor is only moderately higher than for the sodium channel, and it lacks significant opioid activity in functional assays.[1][3]
Experimental Protocols
The characterization of RSD 921's mechanism of action relies on several key experimental techniques.
Two-Electrode Voltage Clamp in Xenopus laevis Oocytes
This is the primary method used for detailed electrophysiological characterization of RSD 921's effects on specific sodium channel isoforms.
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Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
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cRNA Injection: Complementary RNA (cRNA) encoding the alpha subunit of specific rat sodium channel isoforms (e.g., rH1, rSkM1, rBIIA) is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression.
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Electrophysiological Recording:
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An oocyte is placed in a recording chamber and perfused with a standard recording solution.
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Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
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The oocyte is held at a negative membrane potential (e.g., -100 mV for neuronal and skeletal muscle channels, -120 mV for cardiac channels to ensure complete removal of fast inactivation).[4]
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Tonic Block Protocol:
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Sodium currents are evoked by depolarizing voltage steps (e.g., to -10 mV).
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Pulses are delivered at infrequent intervals (e.g., every 6 seconds) to minimize use-dependent effects.[4]
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RSD 921 is perfused at various concentrations, and the reduction in peak sodium current is measured.
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Concentration-response curves are generated and fitted with the Hill equation to determine EC50 values.[4]
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Use-Dependent Block Protocol:
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To assess frequency dependence, trains of depolarizing pulses (e.g., 30-35 pulses) are delivered at varying frequencies (e.g., 1 Hz, 5 Hz, 30 Hz).[3][4]
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The decline in peak current amplitude during the pulse train in the presence of RSD 921 is measured and compared to the control condition. The current amplitude for each pulse is normalized to the first pulse in the train.[4]
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Radioligand Binding Studies
These assays are used to determine the binding affinity of RSD 921 for its molecular targets.
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Target Preparation: Membranes are prepared from tissues or cells expressing the target receptor or channel (e.g., rat forebrain for opioid receptors).
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Binding Assay:
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The prepared membranes are incubated with a specific radioligand (e.g., [³H]U-69,593 for kappa receptors, [³H]batrachotoxinin A 20-α-benzoate for sodium channel site 2).
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Increasing concentrations of the unlabeled competitor drug (RSD 921) are added to displace the radioligand.
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After incubation, the bound and free radioligand are separated by filtration.
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Data Analysis: The amount of bound radioactivity is measured, and the concentration of RSD 921 that inhibits 50% of the specific binding (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value.
Patch-Clamp Electrophysiology in Isolated Rat Myocytes
This technique allows for the study of RSD 921's effects in a native cellular environment.
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Cell Isolation: Single ventricular myocytes are enzymatically isolated from adult rat hearts.
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Whole-Cell Recording: The whole-cell patch-clamp technique is used to record ionic currents from a single myocyte. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell interior.
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Current Measurement: The cell is voltage-clamped, and specific voltage protocols are applied to elicit and measure sodium currents (INa) and potassium currents (e.g., transient outward Ito and sustained IKsus).[1][3]
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Drug Application: RSD 921 is applied to the bath solution, and its effects on the amplitude and kinetics of the recorded currents are determined.[3]
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the proposed mechanism of RSD 921.
Caption: Experimental workflow for characterizing RSD 921's mechanism.
Caption: RSD 921 preferentially binds to the open state of the Na+ channel.
Caption: High frequency stimulation leads to accumulation of blocked channels.
Conclusion
(rel)-RSD 921 is a potent sodium channel blocker whose mechanism of action is characterized by a preferential interaction with the open state of the channel. This leads to a pronounced use-dependent block, particularly of the cardiac sodium channel isoform rNav1.5.[3][4] The compound shows equipotent tonic block across cardiac, neuronal, and skeletal muscle isoforms, but its frequency-dependent effects are isoform-specific.[3][4] Furthermore, its blocking activity is enhanced in acidic conditions, mimicking ischemia, which may provide a therapeutic advantage.[1][2][3] The detailed kinetic and state-dependent profile of RSD 921, elucidated through rigorous electrophysiological and binding studies, provides a solid foundation for its further development as a novel antiarrhythmic or local anesthetic agent.
References
- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. [escholarship.org]
- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
